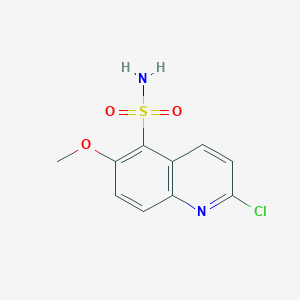

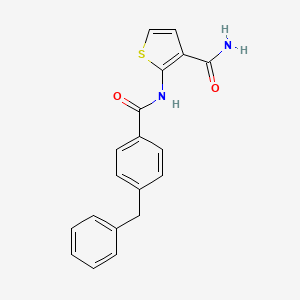

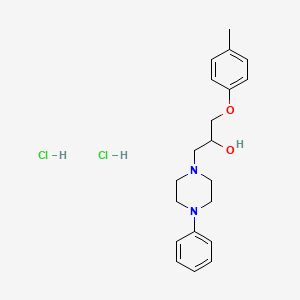

![molecular formula C14H18ClFN2O3S B2913106 N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide CAS No. 690647-43-9](/img/structure/B2913106.png)

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Catalytic Attenuation in Organic Synthesis

N-Fluorobenzenesulfonimide has been explored as an effective Ag(I)-catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide to azepino[4,5-b]indole derivatives. This advancement provides a highly efficient method for synthesizing azepino[4,5-b]indole derivatives, a critical compound in medicinal chemistry, through substrate tolerance examinations and a proposed mechanism supported by density functional theory (DFT) calculations (Pang et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Research involving 4-Chloro-3-nitrobenzenesulfonamide, a compound structurally similar to N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide, has led to the discovery of novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, a target for therapeutic intervention in conditions like glaucoma, epilepsy, and mountain sickness (Sapegin et al., 2018).

Asymmetric Synthesis and Fluorination

The compound's derivatives have facilitated asymmetric synthesis, particularly in the enantioselective fluorination of 2-oxindoles. This process, catalyzed by chiral palladium complexes, demonstrates the reagent's versatility in achieving high yields and enantioselectivities, up to 99% ee, using N-fluoro-4,4'-difluoro-benzenesulfonamide as the fluorinating agent (Wang et al., 2014).

Novel Aminochlorination of Alkenes

N-Chloro-N-fluorobenzenesulfonamide (CFBSA) has been employed in the novel, catalyst-free aminochlorination of alkenes, highlighting the strategic use of the N-F bond in organic synthesis. This method showcases the electronic and steric effects of the fluorine atom in CFBSA, crucial for reactivity and regioselectivity, leading to a variety of valuable organic transformations (Pu et al., 2016).

Enhancing COX-2 Inhibitor Selectivity

In the quest for selective cyclooxygenase-2 (COX-2) inhibitors, derivatives of benzenesulfonamide have been synthesized, showing that the introduction of a fluorine atom can significantly enhance COX-2 selectivity. This research contributes to the development of potent, selective, and orally active COX-2 inhibitors, such as JTE-522, for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Propriétés

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFN2O3S/c15-12-9-11(5-6-13(12)16)22(20,21)17-10-14(19)18-7-3-1-2-4-8-18/h5-6,9,17H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSPQUIRPZARAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

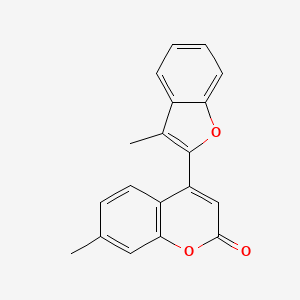

![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)

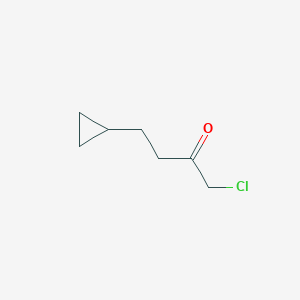

![N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2913034.png)

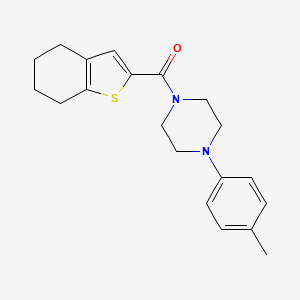

![Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2913040.png)

![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)

![2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2913045.png)